N-Chloromethyl Citalopram-d6 Chloride
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Overview
Description
N-Chloromethyl Citalopram-d6 Chloride is a deuterated analog of N-Chloromethyl Citalopram Chloride. It is a biochemical compound primarily used for research purposes, particularly in the field of proteomics. The molecular formula of this compound is C21H17D6Cl2FN2O, and it has a molecular weight of 415.36 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Chloromethyl Citalopram-d6 Chloride involves the chloromethylation of Citalopram-d6. The reaction typically requires a chloromethylating agent such as chloromethyl methyl ether or paraformaldehyde in the presence of a strong acid like hydrochloric acid. The reaction is carried out under controlled conditions to ensure the selective chloromethylation of the desired position on the Citalopram-d6 molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified using techniques such as crystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
N-Chloromethyl Citalopram-d6 Chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, altering its chemical structure and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of N-alkylated derivatives, while oxidation reactions can produce carboxylic acids or ketones .
Scientific Research Applications
N-Chloromethyl Citalopram-d6 Chloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of related compounds.
Biology: Employed in proteomics research to study protein interactions and modifications.
Medicine: Investigated for its potential therapeutic effects and as a tool for drug development.
Mechanism of Action
The mechanism of action of N-Chloromethyl Citalopram-d6 Chloride is related to its parent compound, Citalopram. Citalopram is a selective serotonin reuptake inhibitor (SSRI) that enhances serotonergic transmission by inhibiting the reuptake of serotonin in the central nervous system. This action is primarily mediated through the inhibition of the serotonin transporter. This compound is believed to exert similar effects, although its specific mechanism may vary due to the presence of the chloromethyl and deuterium groups .
Comparison with Similar Compounds
Similar Compounds
N-Chloromethyl Citalopram Chloride: The non-deuterated analog of N-Chloromethyl Citalopram-d6 Chloride.
Citalopram: The parent compound, a widely used antidepressant.
Escitalopram: An enantiomer of Citalopram with similar pharmacological properties.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which can provide enhanced stability and altered pharmacokinetic properties compared to its non-deuterated analogs. This makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C21H23Cl2FN2O |
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Molecular Weight |
415.4 g/mol |
IUPAC Name |
chloromethyl-[3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]propyl]-bis(trideuteriomethyl)azanium;chloride |
InChI |
InChI=1S/C21H23ClFN2O.ClH/c1-25(2,15-22)11-3-10-21(18-5-7-19(23)8-6-18)20-9-4-16(13-24)12-17(20)14-26-21;/h4-9,12H,3,10-11,14-15H2,1-2H3;1H/q+1;/p-1/i1D3,2D3; |
InChI Key |
NBPWOQRBNRRAJK-TXHXQZCNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+](CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)(CCl)C([2H])([2H])[2H].[Cl-] |
Canonical SMILES |
C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)CCl.[Cl-] |
Origin of Product |
United States |
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